molecular formula C10H16O5 B061197 Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) CAS No. 184719-41-3

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI)

Cat. No. B061197
CAS RN: 184719-41-3
M. Wt: 216.23 g/mol
InChI Key: JZEPAQIZPNHRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a complex molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is complex and not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits various biological activities, making it a versatile compound for studying different biological processes. However, its complex structure and mechanism of action make it challenging to study, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI). One potential direction is to further explore its anti-inflammatory and anti-cancer properties and investigate its potential therapeutic effects in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, future studies could focus on developing more efficient synthesis methods for this compound to facilitate its use in scientific research.
Conclusion:
In conclusion, Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) is a complex molecule that has gained significant attention in the field of scientific research. It exhibits various biological activities and has potential applications in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, its versatility and stability make it a promising compound for future scientific research.

Synthesis Methods

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) can be synthesized using a variety of methods. One such method involves the reaction of ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-3-oxobutanoate with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the desired compound.

Scientific Research Applications

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl-(9CI) has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases.

properties

CAS RN

184719-41-3

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 2-ethoxy-4-hydroxy-3-methyl-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C10H16O5/c1-4-14-10-6(2)8(11)7(5-15-10)9(12)13-3/h5-6,8,10-11H,4H2,1-3H3

InChI Key

JZEPAQIZPNHRAE-UHFFFAOYSA-N

SMILES

CCOC1C(C(C(=CO1)C(=O)OC)O)C

Canonical SMILES

CCOC1C(C(C(=CO1)C(=O)OC)O)C

synonyms

Pent-4-enopyranoside, ethyl 2,4-dideoxy-4-(methoxycarbonyl)-2-methyl- (9CI)

Origin of Product

United States

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